molecular formula C17H15ClN2O3S B13370022 5-chloro-2-ethoxy-N-(8-quinolinyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(8-quinolinyl)benzenesulfonamide

Cat. No.: B13370022
M. Wt: 362.8 g/mol
InChI Key: GFEWXFXEVZJLRY-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a benzenesulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 8-aminoquinoline with 5-chloro-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or benzenesulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted quinoline or benzenesulfonamide derivatives.

Scientific Research Applications

5-chloro-2-ethoxy-N-(8-quinolinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can interfere with bacterial cell wall synthesis, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-ethoxy-N-quinolin-8-ylbenzenesulfonamide
  • 2-chloro-N-(8-ethoxy-5-quinolinyl)benzamide

Uniqueness

5-chloro-2-ethoxy-N-(8-quinolinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

5-chloro-2-ethoxy-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C17H15ClN2O3S/c1-2-23-15-9-8-13(18)11-16(15)24(21,22)20-14-7-3-5-12-6-4-10-19-17(12)14/h3-11,20H,2H2,1H3

InChI Key

GFEWXFXEVZJLRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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